N-(4-Bromophenyl)-picrylamine

Description

Contextualizing N-(4-Bromophenyl)-picrylamine within Aromatic Amine Chemistry

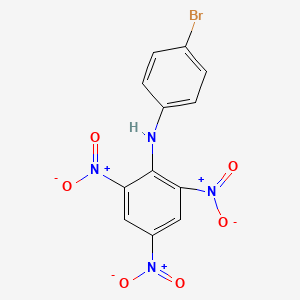

N-(4-Bromophenyl)-picrylamine is a derivative of picramide, characterized by a picryl group (2,4,6-trinitrophenyl) attached to a 4-bromophenylamine moiety. vulcanchem.com Its systematic IUPAC name is N-(4-bromophenyl)-2,4,6-trinitroaniline. vulcanchem.comaksci.com The structure of this molecule is notable for its planarity, which results from the conjugation between the aromatic rings and the electron-withdrawing nitro groups. vulcanchem.com

The synthesis of N-(4-Bromophenyl)-picrylamine typically involves a two-step process. The first step is the bromination of aniline (B41778) to produce 4-bromoaniline (B143363) through electrophilic aromatic substitution, often using bromine with a Lewis acid catalyst like iron(III) bromide. vulcanchem.com The subsequent step is picrylation, where the 4-bromoaniline reacts with picryl chloride (2,4,6-trinitrochlorobenzene) under alkaline conditions. vulcanchem.com This reaction proceeds via nucleophilic aromatic substitution, where the amine group of the brominated aniline attacks the electron-deficient picryl chloride. vulcanchem.com

Significance of Related Bromoarylamine and Picryl Derivatives in Advanced Organic Materials

Derivatives of bromoarylamine and picryl compounds are significant in the field of advanced organic materials due to their unique electronic and structural properties.

Bromoarylamine Derivatives: The inclusion of a bromine atom in aromatic amines can significantly influence the material's properties. The bromo group can enhance molecular first-order hyperpolarizabilities and reduce dipole-dipole interactions, which is advantageous for creating acentric crystal structures and improving second-harmonic generation (SHG) effects in organic nonlinear optical (NLO) materials. researchgate.net Furthermore, bromine substitution can improve the transparency and thermal stability of these materials. researchgate.net Bromoarylamine derivatives, such as N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, serve as important intermediates in the synthesis of polytriarylamines (PTAAs), which are utilized as electron transport layers in perovskite solar cells and OLEDs. ossila.com The bromine atoms provide reactive sites for extending conjugation through coupling reactions like Suzuki, Yamamoto, or Stille reactions. ossila.com

Picryl Derivatives: The picryl group, with its three nitro groups, is strongly electron-withdrawing. This characteristic is exploited in various applications. Picryl derivatives are investigated for their potential as high-performance explosives and energetic materials. tandfonline.comrsc.org For instance, the condensation of 2,4,6-trinitrobenzaldehyde (B1619841) with high-nitrogen-content compounds yields energetic picryl derivatives with good thermal stabilities. rsc.org In a different context, picryl chloride is used in the synthesis of polyesters and for the functionalization of energetic materials to enhance their thermal stability. The electrophilic nature of picryl chloride also allows it to readily participate in nucleophilic substitution reactions and form charge-transfer complexes.

Overview of Research Objectives and Scope Pertaining to N-(4-Bromophenyl)-picrylamine

Current research on N-(4-Bromophenyl)-picrylamine and related compounds is multifaceted, focusing on synthesis, characterization, and application. A primary objective is the development of efficient and environmentally friendly synthesis methods. For example, research into the ligand-free copper-catalyzed cyclization of o-bromoarylamines and nitriles aims to produce benzimidazoles, which are important pharmacophores, under mild conditions. researchgate.net

Another key research area is the exploration of these compounds as precursors for more complex molecular architectures. The bromine atom in N-(4-Bromophenyl)-picrylamine facilitates palladium-catalyzed coupling reactions, enabling the construction of heterocyclic compounds and dendritic polymers for optoelectronic materials. vulcanchem.com

Furthermore, computational studies, such as those using density functional theory (DFT), are employed to understand the quantum chemical properties and predict the performance of new energetic materials derived from picryl compounds. tandfonline.com These theoretical investigations help in designing molecules with desired properties, such as enhanced detonation performance and stability. tandfonline.com The synthesis and characterization of novel derivatives, such as those of 2,4,5-trinitroimidazoles, contribute to the development of potential insensitive high-energy materials. nih.gov

Structure

3D Structure

Properties

CAS No. |

34749-64-9 |

|---|---|

Molecular Formula |

C12H7BrN4O6 |

Molecular Weight |

383.11 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C12H7BrN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |

InChI Key |

XXTRIVLEFOABPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N 4 Bromophenyl Picrylamine

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of N-(4-Bromophenyl)-picrylamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy have been pivotal in elucidating its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of individual atoms within a molecule. For N-(4-Bromophenyl)-picrylamine, both ¹H and ¹³C NMR have been employed to map out the carbon and hydrogen frameworks.

The ¹H NMR spectrum of N-(4-Bromophenyl)-picrylamine provides valuable information about the arrangement of protons in the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of the picryl group, which are adjacent to the electron-withdrawing nitro groups, appear as a singlet at approximately 8.70 ppm. vulcanchem.com The protons on the bromophenyl ring exhibit a characteristic AB quartet or two distinct doublets. The two protons ortho to the bromine atom typically resonate around 7.65 ppm, while the two protons meta to the bromine (and ortho to the amino group) appear at about 7.50 ppm, both with a coupling constant (J) of 8.5 Hz. vulcanchem.com

¹H NMR Data for N-(4-Bromophenyl)-picrylamine in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 8.70 | s | 2H | Aromatic H (picryl ring) | - |

| 7.65 | d | 2H | Aromatic H (bromophenyl ring) | 8.5 |

| 7.50 | d | 2H | Aromatic H (bromophenyl ring) | 8.5 |

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of N-(4-Bromophenyl)-picrylamine. The carbon atoms directly attached to the electron-withdrawing nitro groups on the picryl ring are significantly deshielded and appear at approximately 148 ppm. vulcanchem.com The carbon atom bonded to the bromine on the other aromatic ring is also deshielded, with a characteristic peak around 122 ppm. vulcanchem.com

¹³C NMR Data for N-(4-Bromophenyl)-picrylamine

| Chemical Shift (δ) ppm | Assignment |

| 148 | Nitro-bearing carbons (picryl ring) |

| 122 | Brominated carbon (bromophenyl ring) |

Note: Specific assignments for all carbon atoms require more detailed 2D NMR analysis.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be instrumental for the complete and unambiguous assignment of all proton and carbon signals in N-(4-Bromophenyl)-picrylamine. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between protons on the bromophenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton to its directly attached carbon and to neighboring carbons, respectively. This would allow for the precise assignment of all quaternary carbons and the individual protons and carbons within the complex aromatic systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint" of the compound.

The IR and FTIR spectra of N-(4-Bromophenyl)-picrylamine are dominated by the strong absorption bands of the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups typically appear as two intense bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. vulcanchem.com The stretching vibration of the C-Br bond is generally observed as a weaker band in the lower frequency region, near 600 cm⁻¹. vulcanchem.com Other characteristic bands include the N-H stretching vibration of the secondary amine, which is expected in the region of 3300-3400 cm⁻¹, and various C-H and C=C stretching and bending vibrations from the aromatic rings.

Characteristic IR/FTIR Absorption Bands for N-(4-Bromophenyl)-picrylamine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3400 | N-H | Stretching |

| ~1530 | NO₂ | Asymmetric Stretching |

| ~1350 | NO₂ | Symmetric Stretching |

| ~600 | C-Br | Stretching |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Raman Spectroscopy

Key vibrational modes expected in the Raman spectrum of N-(4-Bromophenyl)-picrylamine include:

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ groups typically appear in distinct regions of the spectrum.

Aromatic Ring Vibrations: C-C stretching and C-H bending modes within both the bromophenyl and picryl rings contribute to the complex Raman spectrum. The substitution pattern on each ring influences the exact frequencies of these vibrations.

C-N and C-Br Stretching: The stretching vibrations of the amine linkage (C-N) and the carbon-bromine bond (C-Br) also produce characteristic Raman signals.

The specific frequencies of these bands can be influenced by intermolecular interactions in the solid state. wikipedia.org

A representative table of expected Raman shifts for related structural motifs is provided below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C=C Stretching | 1400 - 1600 | beilstein-journals.org |

| Symmetric NO₂ Stretching | 1330 - 1370 | |

| Asymmetric NO₂ Stretching | 1500 - 1560 | |

| C-N Stretching | 1250 - 1350 | nih.gov |

| C-Br Stretching | 500 - 600 | |

| C-H Aromatic Bending | 1000 - 1100 | researchgate.net |

| Nitrile (-C≡N) Stretching (for comparison) | 2100 - 2300 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

For N-(4-Bromophenyl)-picrylamine (C₁₂H₇BrN₄O₆), the predicted monoisotopic mass is approximately 381.9549 Da. uni.lu The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), which would result in two molecular ion peaks separated by approximately 2 Da.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS)

Electrospray ionization time-of-flight mass spectrometry (ESI-ToF-MS) is a soft ionization technique that allows for the accurate mass determination of molecules with minimal fragmentation. agsanalitica.com This high-resolution technique can provide exact mass measurements, which aids in confirming the elemental composition of N-(4-Bromophenyl)-picrylamine. researchgate.net

In ESI-ToF-MS analysis, predicted adducts for N-(4-Bromophenyl)-picrylamine would include:

[M+H]⁺

[M+Na]⁺

[M+K]⁺

[M-H]⁻

The table below shows the predicted m/z values for various adducts of N-(4-Bromophenyl)-picrylamine. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 382.96218 |

| [M+Na]⁺ | 404.94412 |

| [M+K]⁺ | 420.91806 |

| [M-H]⁻ | 380.94762 |

| [M+NH₄]⁺ | 399.98872 |

| [M+HCOO]⁻ | 426.95310 |

| [M+CH₃COO]⁻ | 440.96875 |

Fragmentation Pattern Analysis

The fragmentation of the molecular ion in a mass spectrometer provides valuable structural information. libguides.com The fragmentation pattern of N-(4-Bromophenyl)-picrylamine is influenced by the presence of both the bromophenyl and picryl moieties. libretexts.org

Common fragmentation pathways for aromatic nitro compounds involve the loss of nitro groups (NO₂) and other small neutral molecules. For N-(4-Bromophenyl)-picrylamine, characteristic fragment ions would likely arise from:

Cleavage of the C-N bond between the two aromatic rings.

Loss of one or more nitro groups.

Fission of the bromophenyl ring, leading to fragments containing bromine.

The presence of heteroatoms like nitrogen and oxygen can direct the fragmentation pathways. libguides.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org The UV-Vis spectrum of N-(4-Bromophenyl)-picrylamine is characterized by electronic transitions within its aromatic and nitro-functionalized structure.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system. uomustansiriyah.edu.iq The presence of the electron-withdrawing nitro groups and the bromine atom can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylamine. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent polarity. uomustansiriyah.edu.iq For similar complex aromatic structures, absorption bands can be observed in the range of 200-700 nm. uomustansiriyah.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ias.ac.inwiley-vch.de While N-(4-Bromophenyl)-picrylamine itself is not a radical, EPR spectroscopy is a crucial tool for studying its radical intermediates that may form during certain chemical reactions.

For instance, in reactions involving the abstraction of the amine hydrogen or in redox processes, a nitrogen-centered radical could be formed. The EPR spectrum of such a radical would provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei, such as ¹⁴N and ¹H. pharma.hr The g-value and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the specific radical species. wiley-vch.de Pulse EPR techniques can further provide details on the structure and dynamics of these transient intermediates. nih.gov

Crystallographic Analysis and Solid-State Structure Determination

A successful crystallographic analysis of N-(4-Bromophenyl)-picrylamine would yield detailed information on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that describe the arrangement of molecules in the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of all covalent bond lengths and the angles between them.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For analogous compounds, such as other substituted diphenylamines, crystallographic studies reveal important conformational features, like the twist angle between the phenyl rings. nih.gov These structural details are crucial for understanding the material's physical properties and chemical reactivity.

Single Crystal X-ray Diffraction Studies

While SC-XRD is a standard method for the characterization of novel compounds, specific crystallographic data for N-(4-Bromophenyl)-picrylamine are not available in the surveyed public literature. However, analysis of a structurally related compound, 9-(2,4,6-trinitroanilino)-carbazole, which also contains the N-picryl moiety, reveals the type of detailed structural information that SC-XRD provides. nih.gov For instance, this related molecule was found to crystallize in a monoclinic system. nih.gov A typical crystallographic data table generated from an SC-XRD experiment would include the parameters shown below.

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction. This table illustrates the type of data obtained from SC-XRD analysis, using a related picrylamine derivative as an example.

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.686 |

| b (Å) | 24.601 |

| c (Å) | 10.047 |

| α (°) | 90 |

| β (°) | 107.76 |

| γ (°) | 90 |

| Volume (ų) | 3463.4 |

| Z (molecules/unit cell) | 8 |

Note: The data in this table is for the related compound 9-(2,4,6-trinitroanilino)-carbazole and is presented for illustrative purposes only. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The crystal packing and solid-state properties of N-(4-Bromophenyl)-picrylamine are governed by a network of non-covalent interactions. The molecule's structure, featuring a hydrogen bond donor (the amine N-H group), several hydrogen bond acceptors (the oxygen atoms of the nitro groups), and two aromatic rings, allows for a variety of interactions.

Intramolecular Interactions: A significant intramolecular hydrogen bond is expected to form between the amine proton (N-H) and an oxygen atom of one of the ortho-nitro groups. This type of interaction forms a stable six-membered ring, which enhances the planarity of the molecule. jenskrumsieck.de Such hydrogen bonds are common in picrylamine derivatives and play a crucial role in determining the molecular conformation.

Intermolecular Interactions: In the crystal lattice, molecules of N-(4-Bromophenyl)-picrylamine are likely to be held together by a combination of forces:

π-π Stacking : The electron-deficient picryl ring can engage in stacking interactions with the more electron-rich bromophenyl ring of an adjacent molecule. Similar interactions are observed in related structures, such as 9-(2,4,6-trinitroanilino)-carbazole, where the interplanar distance between donor and acceptor rings is approximately 3.3 Å, indicating a strong π-molecular interaction. nih.gov

C-H···O Hydrogen Bonds : The hydrogen atoms on the aromatic rings can act as weak donors to form hydrogen bonds with the oxygen atoms of the nitro groups on neighboring molecules.

Table 2: Potential Molecular Interactions in N-(4-Bromophenyl)-picrylamine.

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular H-Bond | N-H | O (ortho-NO₂) | Forms a stable six-membered ring, influencing molecular planarity. |

| Intermolecular π-π Stacking | Picryl Ring (π-acceptor) | Bromophenyl Ring (π-donor) | Attraction between electron-poor and electron-rich aromatic systems of adjacent molecules. |

| Intermolecular H-Bond | C-H (aromatic) | O (NO₂) | Weak hydrogen bonds contributing to the 3D crystal network. |

| Intermolecular Contact | C-H | Br | Weak interactions involving the bromine atom that help stabilize the crystal packing. |

Purity Assessment and Elemental Composition Analysis

Elemental analysis is a fundamental technique for verifying the purity and confirming the empirical formula of a synthesized compound. The method involves combusting a sample to convert its constituent elements into simple gases (e.g., CO₂, H₂O, N₂), which are then quantified. The experimentally determined weight percentages of each element are compared to the theoretically calculated values based on the molecular formula.

For N-(4-Bromophenyl)-picrylamine, the molecular formula is C₁₂H₇BrN₄O₆, with a molecular weight of 383.11 g/mol . The theoretical elemental composition can be calculated from this information.

Table 3: Theoretical Elemental Composition of N-(4-Bromophenyl)-picrylamine.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 37.62% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 1.84% |

| Bromine | Br | 79.904 | 1 | 79.904 | 20.86% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 14.62% |

| Oxygen | O | 15.999 | 6 | 95.994 | 25.06% |

| Total | 383.114 | 100.00% |

For a new compound to be considered pure for publication or further use, the experimental values from CHN (Carbon, Hydrogen, Nitrogen) analysis are typically expected to be within ±0.4% of the calculated theoretical values. This strict criterion ensures that the sample is free from significant amounts of solvents or other impurities.

Computational and Theoretical Investigations of N 4 Bromophenyl Picrylamine

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(4-Bromophenyl)-picrylamine, DFT calculations offer a detailed understanding of its molecular geometry, orbital energies, and reactivity. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gaussian.com For N-(4-Bromophenyl)-picrylamine, this process involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible, resulting in an optimized structure.

Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, that can be interconverted by rotation around single bonds. researchgate.net By identifying the lowest-energy conformer, researchers can determine the most probable structure of the molecule under given conditions. nih.gov For complex molecules, this analysis can reveal multiple stable conformations with varying energies. uni-muenchen.dearxiv.org The presence of the bromine atom and the picryl group in N-(4-Bromophenyl)-picrylamine introduces steric and electronic factors that significantly influence its conformational preferences. vulcanchem.com

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amine) | 1.395 | - | - |

| N-H | 1.012 | - | - |

| C-Br | 1.908 | - | - |

| C-N (nitro) | 1.475 | - | - |

| N-O | 1.220 | - | - |

| C-C-N (amine) | - | 121.5 | - |

| C-N-C | - | 128.9 | - |

| C-C-N (nitro) | - | 118.7 | - |

| O-N-O | - | 124.5 | - |

| Phenyl-N-Phenyl | - | - | 45.8 |

| Note: These are representative values and can vary slightly depending on the specific computational method and basis set used. |

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. ossila.comirjweb.comschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. researchgate.net For N-(4-Bromophenyl)-picrylamine, the HOMO is typically localized on the bromophenylamine moiety, while the LUMO is concentrated on the electron-withdrawing picryl group.

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.63 |

| Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orguni-muenchen.de The MEP map displays regions of negative electrostatic potential (electron-rich) in red and yellow, which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor) in blue, which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential. researchgate.net

For N-(4-Bromophenyl)-picrylamine, the MEP surface would show significant negative potential around the oxygen atoms of the nitro groups, making them sites for electrophilic interaction. chemrxiv.org Conversely, the hydrogen atom of the amine group and the regions around the phenyl rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Calculation of Reactivity Descriptors (e.g., Fukui Functions, Global Hardness)

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. mdpi.com These include global reactivity descriptors like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), as well as local reactivity descriptors like Fukui functions. irjweb.comscielo.org.mx

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A higher hardness value indicates lower reactivity. scholarsresearchlibrary.com

Chemical Potential (μ) represents the escaping tendency of electrons from a system. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. scholarsresearchlibrary.com

Fukui Functions (f(r)) are local descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.com

These descriptors are calculated using the energies of the HOMO and LUMO. scholarsresearchlibrary.com The analysis of these parameters for N-(4-Bromophenyl)-picrylamine can pinpoint the specific atoms most involved in chemical reactions.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 2.89 |

| Chemical Hardness (η) | 1.815 |

| Chemical Potential (μ) | -4.705 |

| Electrophilicity Index (ω) | 6.08 |

| Note: These values are derived from the HOMO and LUMO energies and are dependent on the computational methodology. |

Molecular Dynamics (MD) Simulations (for solution-phase behavior and condensed matter interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules in different environments, such as in solution or in the solid state. nih.govcecam.org

For N-(4-Bromophenyl)-picrylamine, MD simulations can be employed to investigate its behavior in various solvents, revealing information about solvation structures, conformational dynamics, and intermolecular interactions. pnnl.gov In the context of condensed matter, MD simulations can help understand the packing arrangements and intermolecular forces within the crystal lattice, which are crucial for predicting its physical properties. ucl.ac.uk These simulations are particularly useful for exploring phenomena that are difficult to study experimentally, such as the initial stages of nucleation and crystal growth. ucl.ac.uk

Theoretical Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules, such as infrared (IR) and UV-Visible absorption spectra. sharif.edumedcraveonline.com The calculated spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. researchgate.net

For N-(4-Bromophenyl)-picrylamine, theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends, which can be correlated with the peaks observed in an experimental IR spectrum. vulcanchem.com Similarly, TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements. sharif.edu Discrepancies between theoretical and experimental spectra can often be attributed to solvent effects or the limitations of the chosen computational method. researchgate.net

Exploration of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) involves the study of how materials respond to intense electromagnetic fields, such as those produced by lasers, leading to a variety of optical phenomena. Materials with significant NLO properties are crucial for developing advanced technologies in optical switching, data storage, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest due to their potential for large NLO responses. N-(4-Bromophenyl)-picrylamine, with its electron-donating 4-bromophenylamine group and strongly electron-withdrawing picryl group, fits this structural paradigm, making it a compelling candidate for theoretical NLO investigations.

Electron Delocalization and Intramolecular Charge Transfer Mechanisms

The significant NLO response anticipated in N-(4-Bromophenyl)-picrylamine is fundamentally driven by electron delocalization and an efficient intramolecular charge transfer (ICT) mechanism. nih.gov In D-A molecules, the absorption of a photon can promote an electron from an orbital primarily located on the donor to one located on the acceptor. This light-induced redistribution of electron density is the essence of ICT.

Frontier Molecular Orbitals (FMOs): The ICT process is readily visualized through the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like N-(4-Bromophenyl)-picrylamine, theoretical calculations would be expected to show the HOMO's electron density concentrated on the electron-rich 4-bromophenylamine donor group. Conversely, the LUMO's electron density would be localized on the electron-deficient picryl acceptor group, particularly around the three nitro groups. vulcanchem.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller energy gap typically correlates with easier electronic transitions and can lead to larger NLO responses. scielo.org.mx

Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate ICT and electron delocalization in detail. bohrium.com NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. For N-(4-Bromophenyl)-picrylamine, this analysis would likely reveal strong stabilizing interactions corresponding to the delocalization of electrons from the lone pair of the bridging nitrogen atom and the π-orbitals of the phenylamine ring into the antibonding π*-orbitals of the nitro groups. These interactions provide a quantitative measure of the charge transfer that underpins the molecule's NLO properties. rsc.org The planar structure, which arises from conjugation between the aromatic rings, further facilitates this electron delocalization across the molecule. vulcanchem.com

Reaction Mechanism Studies Pertaining to N 4 Bromophenyl Picrylamine Systems

Mechanistic Pathways of Carbon-Nitrogen Bond Formation (N-Arylation)

The synthesis of N-(4-Bromophenyl)-picrylamine itself involves the formation of a carbon-nitrogen bond, a class of reactions known as N-arylation. The typical synthesis reacts 4-bromoaniline (B143363) with picryl chloride. vulcanchem.com This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of 4-bromoaniline acts as the nucleophile, attacking the electron-deficient carbon atom of picryl chloride that bears the chlorine atom. The strong electron-withdrawing nature of the three nitro groups on the picryl ring is paramount, as it stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group. researchgate.net

The general mechanism for N-arylation can be influenced by the choice of catalyst and reaction conditions. While the direct reaction with picryl chloride is common, other N-arylation methods exist, such as the copper-catalyzed coupling of arylboronic acids with amines. organic-chemistry.org These reactions often proceed through different mechanistic pathways, which can involve oxidative addition and reductive elimination steps at the metal center. acs.org

Elucidation of Substitution Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl ring of N-(4-Bromophenyl)-picrylamine is a versatile handle for further functionalization, primarily through cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org In the context of N-(4-Bromophenyl)-picrylamine, the bromophenyl moiety can readily participate in this reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.orgnobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-(4-Bromophenyl)-picrylamine, forming a Pd(II) complex. This is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.orgharvard.edu

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of ligands on the palladium catalyst is crucial, as they influence the catalyst's stability and reactivity. wikipedia.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. wikipedia.orgrsc.org

A variety of aryl and heteroaryl boronic acids can be coupled with substrates containing a 4-bromophenyl group, demonstrating the versatility of this reaction. mdpi.commdpi.com The electronic nature of the boronic acid can influence the reaction yield, with electron-rich boronic acids generally providing better results. mdpi.com

| Catalyst System | Reactants | Product | Key Mechanistic Features |

| Pd(PPh₃)₄ / K₃PO₄ | N-(4-Bromophenyl)-picrylamine, Arylboronic acid | N-(Aryl)-picrylamine derivative | Oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination. libretexts.orgharvard.edu |

| Pd(OAc)₂ / SPhos | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acid | Coupled biaryl product | The bulky SPhos ligand facilitates the catalytic cycle. mdpi.com |

SNAr Pathways

While palladium-catalyzed reactions are common, the bromine on the bromophenyl ring can also undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than on the highly electron-deficient picryl ring. For SNAr to occur on the bromophenyl moiety, strong activation by electron-withdrawing groups on that same ring would typically be required. In the case of N-(4-Bromophenyl)-picrylamine, the picrylamino group itself is strongly electron-withdrawing, which does deactivate the bromophenyl ring towards electrophilic substitution but may not be sufficient to promote SNAr without very strong nucleophiles or harsh conditions. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group (bromide). researchgate.net

Reactivity and Mechanistic Studies of the Picryl Moiety in Amines

The picryl group, with its three nitro substituents, dominates the electronic properties of the molecule and is the primary site of several important reactions.

Electrophilic Aromatic Substitution Pathways

The picryl group is extremely deactivated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-withdrawing nature of the three nitro groups. msu.eduwikipedia.org These groups pull electron density from the aromatic ring, making it highly electron-deficient and thus very unreactive towards electrophiles. masterorganicchemistry.com Any electrophilic attack would be incredibly slow and require extremely forcing conditions. The general mechanism of SEAr involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.eduwikipedia.org However, for the picryl moiety, the formation of the cationic intermediate is highly disfavored.

Radical Intermediates and Their Reactions

The study of radical intermediates in systems containing nitroaromatic compounds is an active area of research. Nitrogen-centered radicals can be generated from related amine derivatives under various conditions, such as through single-electron transfer (SET) processes. rsc.orgacs.org

In the context of N-(4-Bromophenyl)-picrylamine, radical reactions could potentially be initiated. For instance, photolysis or reaction with radical initiators could lead to the formation of radical species. While specific studies on N-(4-Bromophenyl)-picrylamine are not abundant, related systems offer mechanistic insights. For example, tris(4-bromophenyl)aminium salts are known to mediate radical reactions. nih.gov

The generation of radical intermediates often involves the homolytic cleavage of a bond or a single-electron transfer event. acs.orglibretexts.org Once formed, these radicals can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization. pharma.hr For instance, an N-centered radical could undergo intramolecular hydrogen atom transfer. pharma.hr The presence of the nitro groups on the picryl ring could also influence the stability and reactivity of any radical intermediates formed on the molecule.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often too fleeting to be observed experimentally. mit.edu For the synthesis of N-(4-Bromophenyl)-picrylamine, computational modeling focuses on characterizing the potential energy surface of the SNAr reaction, identifying the structures of intermediates and transition states, and calculating their relative energies.

The central species in the SNAr mechanism is the Meisenheimer complex , a negatively charged σ-adduct formed when the nucleophile (4-bromoaniline) adds to the aromatic ring of the electrophile (picryl chloride). wikipedia.org In this complex, the aromaticity of the picryl ring is temporarily broken, and the negative charge is delocalized across the ring and, most importantly, stabilized by the powerful resonance and inductive effects of the three nitro groups. wikipedia.org

Recent computational and experimental studies on SNAr reactions have revealed a mechanistic continuum. nih.govrsc.org The reaction can proceed through two primary pathways:

A Stepwise Mechanism: This traditional pathway involves the formation of a distinct and relatively stable Meisenheimer complex as a true reaction intermediate. This intermediate lies in an energy well on the reaction coordinate, separated by two transition states—one for its formation and one for the expulsion of the leaving group (chloride). This mechanism is favored when the Meisenheimer complex is highly stabilized. nih.gov

A Concerted Mechanism: In this pathway, the bond formation between the nucleophile and the aromatic carbon occurs simultaneously with the bond breaking of the leaving group. The Meisenheimer-like structure does not exist as a stable intermediate but rather as the high-energy transition state of the reaction. nih.govresearchgate.net This pathway becomes more likely when the Meisenheimer complex is less stable and the leaving group is readily expelled. researchgate.net

DFT calculations can distinguish between these pathways by locating all stationary points on the potential energy surface. If a local minimum corresponding to the Meisenheimer complex is found, the mechanism is stepwise; if only a single saddle point (transition state) connecting reactants and products is identified, the mechanism is concerted. researchgate.net While specific computational studies for the reaction between 4-bromoaniline and picryl chloride are not prominent in the literature, analysis of analogous systems suggests that the reaction likely proceeds through a Meisenheimer complex that is either a low-stability intermediate or a transition state, indicative of a borderline or concerted mechanism. nih.govnih.gov

| Stationary Point | Description | Key Structural Features |

|---|---|---|

| Reactants | Picryl chloride and 4-bromoaniline | Separate, neutral molecules. |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | Partial bond formation between aniline (B41778) nitrogen and picryl carbon (C-N). Partial negative charge development on the picryl ring. |

| Meisenheimer Complex (Intermediate) | Anionic σ-complex | Fully formed C-N bond. The carbon atom bonded to both the amine and chlorine is sp³ hybridized. Negative charge is delocalized over the nitro groups. |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group | Partial breaking of the carbon-chlorine (C-Cl) bond. Aromaticity of the picryl ring begins to be restored. |

| Products | N-(4-Bromophenyl)-picrylamine and chloride ion | Final, stable products with restored aromaticity in the picryl ring. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide experimental evidence for reaction mechanisms by measuring how reaction rates change with reactant concentrations, temperature, and solvent. The synthesis of N-(4-Bromophenyl)-picrylamine from picryl chloride and 4-bromoaniline is expected to follow second-order kinetics, consistent with numerous studies on the reactions of picryl chloride with other substituted anilines. calstate.edursc.org

The rate law for the reaction is generally expressed as: Rate = k[Picryl Chloride][4-Bromoaniline]

Here, 'k' is the second-order rate constant, which is a measure of the reaction's intrinsic speed at a given temperature. Kinetic experiments on similar systems have been conducted in solvents like acetonitrile, where the formation of the colored product allows for convenient spectrophotometric monitoring. rsc.org

The reactivity of the aniline nucleophile is a critical factor. Substituents on the aniline ring influence its nucleophilicity and, consequently, the reaction rate. Electron-donating groups (like -CH₃ or -OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down. The bromine atom on 4-bromoaniline is weakly deactivating due to its inductive electron-withdrawing effect, suggesting its reaction rate would be slower than that of unsubstituted aniline but faster than that of nitro-substituted anilines.

Arrhenius parameters, including activation energy (Ea) and the pre-exponential factor (A), have been determined for the reactions of picryl chloride with a range of substituted anilines. rsc.orgrsc.org These studies show that the effects of multiple substituents on the free energy of activation are often, but not always, additive. rsc.org In some cases, deviations from additivity can reveal subtle electronic or steric effects, such as the buttressing effect between adjacent substituents.

| Aniline Substituent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 4-Methyl | 30.0 | 1.54 | rsc.org |

| 4-Methoxy | 30.0 | 4.34 | rsc.org |

| 4-Chloro | 30.0 | 0.141 | rsc.org |

| 4-Bromo | 30.0 | 0.146 | rsc.org |

| 4-Iodo | 30.0 | 0.161 | rsc.org |

| 3-Methoxy | 30.0 | 0.625 | rsc.org |

The data in Table 2 illustrate that the 4-bromo substituent results in a rate constant comparable to that of the 4-chloro substituent, both of which significantly slow the reaction compared to anilines with electron-donating groups like 4-methyl or 4-methoxy. rsc.org The position of the substituent also matters; a methoxy (B1213986) group at the 3-position is less activating than one at the 4-position due to the nature of resonance effects. Furthermore, in some SNAr reactions involving amines, a second molecule of the amine can act as a general base to facilitate the proton transfer from the zwitterionic intermediate, which can be a rate-limiting step. cdnsciencepub.comscispace.com

Explorations in Advanced Materials Science Utilizing N 4 Bromophenyl Picrylamine

Design and Synthesis of N-(4-Bromophenyl)-picrylamine Derived Polymeric Materials

The unique molecular architecture of N-(4-Bromophenyl)-picrylamine, featuring a reactive bromine substituent and an electron-deficient picryl group, positions it as a compelling building block for the synthesis of novel polymeric materials with tailored optoelectronic properties. The presence of the bromine atom is particularly advantageous as it allows for the utilization of well-established palladium-catalyzed cross-coupling reactions to construct complex, high-molecular-weight polymer chains. vulcanchem.com

Polytriarylamine Architectures through Cross-Coupling Polymerization

Polytriarylamines (PTAAs) are a significant class of electroactive polymers known for their excellent hole-transporting capabilities, making them highly desirable for applications in organic electronics. ossila.com The synthesis of PTAAs often involves the polymerization of arylamine monomers, and the bromine functionality on N-(4-Bromophenyl)-picrylamine makes it a viable candidate for such polymerizations.

Cross-coupling reactions, such as Suzuki, Yamamoto, or Stille couplings, are powerful methods for forming carbon-carbon bonds and are extensively used in polymer synthesis. ossila.com For instance, Yamamoto polycondensation is a common method for synthesizing PTAAs from brominated precursors. ossila.com In a typical Yamamoto coupling, a dihaloaryl monomer undergoes dehalogenative polycondensation in the presence of a nickel or palladium catalyst.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of N-(4-Bromophenyl)-picrylamine-based Polytriarylamines

| Coupling Reaction | Typical Catalyst | Reactant for Dimerization/Polymerization | Potential Outcome |

| Yamamoto Coupling | Ni(COD)₂ + ligand | N-(4-Bromophenyl)-picrylamine | Homopolymer of N-(4-Bromophenyl)-picrylamine |

| Suzuki Coupling | Pd(PPh₃)₄ + base | N-(4-Bromophenyl)-picrylamine and a diboronic acid | Alternating copolymer |

| Stille Coupling | Pd(PPh₃)₄ | N-(4-Bromophenyl)-picrylamine and an organotin reagent | Alternating copolymer |

This table presents hypothetical reaction schemes based on established cross-coupling methodologies.

Incorporation into Conjugated Polymer Backbones

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics due to their delocalized π-electron systems that facilitate charge transport. The incorporation of N-(4-Bromophenyl)-picrylamine moieties into conjugated polymer backbones could lead to the development of materials with novel electronic and optical properties.

The bromine atom on the phenyl ring of N-(4-Bromophenyl)-picrylamine serves as a reactive handle for its integration into a polymer chain via various cross-coupling reactions. vulcanchem.com For example, it could be copolymerized with a variety of comonomers, such as thiophene, fluorene, or carbazole (B46965) derivatives, which are commonly used building blocks in conjugated polymers for organic solar cells and OLEDs. chemistryviews.orgmdpi.com

Role in Organic Electronic Materials Development

The distinct electronic characteristics of N-(4-Bromophenyl)-picrylamine, arising from the interplay between the electron-donating amine and the strongly electron-withdrawing picryl group, make it a molecule of interest for the development of new organic electronic materials.

Electron Transport Layer Components in Organic Photovoltaics

An electron transport layer (ETL) is a crucial component in organic photovoltaic (OPV) devices, responsible for efficiently extracting and transporting electrons from the active layer to the cathode while blocking holes. mdpi.com Materials with high electron affinity and good electron mobility are required for effective ETLs.

Polytriarylamines (PTAAs), which can potentially be synthesized from N-(4-Bromophenyl)-picrylamine, are known to be utilized as hole transport layers. ossila.com However, the introduction of the highly electron-deficient picryl group could potentially shift the electronic properties of a PTAA derived from this monomer, making it suitable as an n-type or electron-transporting material. N-type conjugated polymers are essential for the development of all-polymer solar cells. chemistryviews.org

While there is no direct evidence of N-(4-Bromophenyl)-picrylamine being used in ETLs, the development of n-type organic materials is a significant area of research. nih.gov The high electron affinity imparted by the three nitro groups on the picryl moiety suggests that polymers incorporating this unit could possess the necessary electronic structure for an ETL. Further research would be needed to synthesize and characterize such polymers and evaluate their performance in OPV devices.

Charge Transfer Complex Formation and Spectroscopic Investigations

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. mdpi.com The formation of these complexes is often accompanied by the appearance of a new absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. nih.gov

N-(4-Bromophenyl)-picrylamine is an ideal candidate for studying CT complex formation due to its intramolecular donor-acceptor character. The picrylamine moiety itself contains the electron-donating amine group and the electron-accepting picryl group. Furthermore, it can form intermolecular CT complexes with other donor or acceptor molecules.

Spectroscopic techniques such as UV-Vis, fluorescence, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for investigating the formation and properties of CT complexes. nih.govijcce.ac.ir For example, the formation constant (KCT) and the molar extinction coefficient (εCT) of a CT complex can be determined from UV-Vis titration experiments using the Benesi-Hildebrand equation. ijcce.ac.ir The study of CT complexes involving N-(4-Bromophenyl)-picrylamine could provide valuable insights into its electronic structure and its potential interactions in various material blends.

Table 2: Spectroscopic Techniques for the Investigation of Charge Transfer Complexes

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Formation of the CT complex, determination of formation constant (KCT) and molar extinction coefficient (εCT) |

| Fluorescence Spectroscopy | Quenching of fluorescence upon complex formation, excited state dynamics |

| NMR Spectroscopy | Changes in chemical shifts upon complexation, structural information about the complex |

| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of functional groups involved in the interaction |

Application in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major application of organic electronic materials. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer, transport layers, and host materials. mdpi.com

While N-(4-Bromophenyl)-picrylamine itself is not reported as an emissive material, its derivatives, particularly polymeric structures, hold potential for use in OLEDs. As previously discussed, polytriarylamines (PTAAs) are used in OLEDs, often as hole transport layers. ossila.com The incorporation of the N-(4-Bromophenyl)-picrylamine unit into a PTAA could modify its properties for enhanced device performance.

Furthermore, the donor-acceptor structure inherent to N-(4-Bromophenyl)-picrylamine is a key feature in the design of thermally activated delayed fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies in OLEDs. While significant research would be required, the fundamental molecular structure of N-(4-Bromophenyl)-picrylamine provides a conceptual starting point for the design of new OLED materials. The synthesis of carbazole and other amine derivatives for use in OLEDs is an active area of research. mdpi.com

Investigation of N-(4-Bromophenyl)-picrylamine in Sensor Technologies

The unique molecular architecture of N-(4-Bromophenyl)-picrylamine, characterized by an electron-deficient 2,4,6-trinitrophenyl (picryl) group, suggests its potential as a versatile component in modern sensor technologies. While specific applications of this compound are an emerging area of research, its structural features allow for informed predictions of its utility in various sensing platforms, including electrochemical, optical, and colorimetric sensors. semanticscholar.org

The core of its sensing capability lies in the strong electron-withdrawing nature of the three nitro (-NO₂) groups on the picryl moiety. This creates a highly electrophilic aromatic ring, making the molecule an excellent candidate for detecting electron-rich (nucleophilic) species. The interaction between the analyte and the sensor molecule can induce a measurable change in signal, forming the basis of detection. researchgate.net

Potential sensor applications can be classified based on the transduction mechanism:

Electrochemical Sensors: These devices measure changes in electrical properties (like potential or current) that occur when the sensor material interacts with an analyte. semanticscholar.org The nitro groups in N-(4-Bromophenyl)-picrylamine are electrochemically active and can be readily reduced. The presence of specific analytes could modulate this reduction potential, providing a detectable signal. This principle is often used for detecting ions, organic molecules, and even gases. semanticscholar.orgresearchgate.net

Optical and Colorimetric Sensors: The interaction with analytes can alter the electronic structure of N-(4-Bromophenyl)-picrylamine, leading to changes in its light absorption or emission properties. nih.gov This can result in a visible color change (colorimetric sensing) or a shift in fluorescence (fluorometric sensing). For instance, the formation of a charge-transfer complex with an electron-donating analyte would likely produce a new, distinct color. Such sensors are advantageous for their simplicity and the ability for naked-eye detection in some cases. semanticscholar.orgnih.gov

The development of nanostructured sensors based on materials like N-(4-Bromophenyl)-picrylamine could further enhance sensitivity and selectivity. mdpi.comrsc.org For example, incorporating the molecule into nanoparticle-based assays, such as those using gold or silver nanoparticles, could amplify the detection signal. semanticscholar.orgnih.gov

Structure-Property Relationships in Advanced Materials Applications

The performance of any material is intrinsically linked to its chemical structure. chemedx.orgresearchgate.net In materials science, understanding these structure-property relationships is crucial for designing and synthesizing new materials with tailored functionalities. ubc.capsu.edu For N-(4-Bromophenyl)-picrylamine, its utility in advanced applications is dictated by the interplay between its constituent parts: the brominated phenyl ring, the amine bridge, and the electron-deficient picryl group. vulcanchem.com

Influence of Molecular Structure on Charge Mobility and Optical Properties

The electronic and photophysical behavior of N-(4-Bromophenyl)-picrylamine is a direct consequence of its molecular structure. The key features influencing these properties are the planarity of the molecule, the presence of strong electron-withdrawing nitro groups, and the heavy bromine atom.

Charge Mobility: In organic semiconductors, charge mobility—the ease with which electrons or holes move through the material—is a critical parameter for electronic devices. arxiv.org The planar structure of N-(4-Bromophenyl)-picrylamine, resulting from conjugation between the aromatic rings, could facilitate π-π stacking in the solid state. vulcanchem.com This stacking provides pathways for charge carriers to hop between adjacent molecules. However, the presence of impurities or structural defects can create "traps" that hinder charge movement and reduce mobility. iitgn.ac.in The electron-withdrawing nitro groups are expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the material a potential n-type (electron-transporting) semiconductor. Theoretical studies on other organic materials have shown that such electronic effects can significantly influence charge transport properties. arxiv.orgresearchgate.net

Optical Properties: The intense electron-withdrawing effect of the three nitro groups, combined with the electron-donating character of the amine linker, creates a strong intramolecular charge-transfer (ICT) character. This ICT is responsible for the characteristic color of many nitroaromatic compounds. The absorption and emission wavelengths are highly sensitive to the molecular environment and can be tuned by modifying the structure. The bromine substituent, due to the "heavy atom effect," could also influence the photophysical properties by promoting intersystem crossing, potentially affecting the material's fluorescence quantum yield.

Interactive Data Table: Predicted Electronic Properties of N-(4-Bromophenyl)-picrylamine

This table presents predicted properties based on the analysis of its functional groups and comparison with similar compounds. Actual experimental values may vary.

| Property | Predicted Influence of Molecular Structure | Potential Application |

| Electron Affinity | High, due to three electron-withdrawing -NO₂ groups. | n-type semiconductor, electron acceptor. |

| Ionization Potential | Moderate to high. | Hole-blocking layer. |

| Optical Absorption | Strong absorption in the visible spectrum due to ICT. | Pigment, optical filter. |

| Charge Carrier Mobility | Potentially moderate; dependent on crystalline packing. mdpi.com | Organic field-effect transistors (OFETs). arxiv.org |

Impact of Substituents on Material Performance

The properties of N-(4-Bromophenyl)-picrylamine can be systematically tuned by chemically modifying its structure, a common strategy in materials design. ubc.ca The two primary sites for modification are the bromine atom on the phenyl ring and the nitro groups on the picryl ring.

The bromine atom is a particularly useful functional handle. It can be replaced with various other groups through well-established chemical reactions like the Suzuki cross-coupling. researchgate.netresearchgate.net Introducing different substituents at this position can have a profound impact on the material's electronic properties and solid-state packing, thereby altering its performance.

Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) would increase the electron density on the phenyl ring, strengthening the intramolecular charge-transfer character. This would likely shift the optical absorption to longer wavelengths (a red-shift) and could impact charge mobility.

Electron-withdrawing groups (e.g., cyano, -CN) would have the opposite effect, potentially causing a blue-shift in absorption and altering the electron transport characteristics.

Bulky groups could disrupt the planar structure and inhibit close molecular packing, which would likely decrease charge mobility but could increase solubility in organic solvents.

Theoretical studies on other halogenated organic semiconductors have demonstrated that even changing one type of halogen for another (e.g., fluorine for chlorine or bromine) can significantly alter reorganization energies and electronic coupling, which are key factors governing charge mobility. arxiv.org Thionation—the replacement of oxygen with sulfur—in other classes of organic electronics has been shown to improve electron mobility and air stability by orders of magnitude. rsc.org

Interactive Data Table: Hypothetical Impact of Substituents on N-(4-Bromophenyl)-picrylamine Properties

This table illustrates the expected trends based on established principles of physical organic chemistry and materials science. ubc.caarxiv.org

| Original Compound | Substituted Position | New Substituent | Expected Change in Property | Reason |

| N-(4-Bromophenyl)-picrylamine | para-position of phenyl ring | Methoxy (-OCH₃) | Red-shift in absorption; potential change in mobility. | Increased electron-donating character enhances ICT. |

| N-(4-Bromophenyl)-picrylamine | para-position of phenyl ring | Cyano (-CN) | Blue-shift in absorption; altered electron affinity. | Increased electron-withdrawing character. |

| N-(4-Bromophenyl)-picrylamine | para-position of phenyl ring | Thienyl | Extended π-conjugation; red-shifted absorption. | Introduction of another aromatic system. researchgate.netresearchgate.net |

| N-(4-Bromophenyl)-picrylamine | Carbonyl on picryl ring (hypothetical) | Thiocarbonyl (=S) | Improved electron mobility and stability. | Based on analogy to thionated diimides. rsc.org |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing N-(4-Bromophenyl)-picrylamine, and how are they applied?

- Methodology :

-

FTIR and NMR : Use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., C-Br, nitro groups). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves molecular structure, with bromine-induced splitting patterns in aromatic protons .

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, a related compound (C₉H₇BrN₂O) has a molecular weight of 239.07 g/mol .

-

Elemental Analysis : Quantify C, H, N, and Br content to validate purity.

- Example Data Table :

| Property | Value (Example) | Reference |

|---|---|---|

| Molecular Weight | 239.07 g/mol | |

| Density | 1.608 g/cm³ | |

| Boiling Point | 444.2°C (predicted) |

Q. What synthetic routes are commonly employed for N-(4-Bromophenyl)-picrylamine derivatives?

- Methodology :

- Amide Coupling : React 4-bromoaniline with picryl chloride (2,4,6-trinitrochlorobenzene) in anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor via thin-layer chromatography (TLC) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and reaction time (18–24 hours) to improve yields .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-(4-Bromophenyl)-picrylamine derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for structure refinement, ensuring anisotropic displacement parameters for heavy atoms (Br) .

- Software Tools : Mercury CSD visualizes packing motifs and hydrogen-bonding networks. For example, π-π stacking in aromatic systems can be quantified using centroid distances .

- Validation : Cross-check bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) to identify discrepancies .

Q. How can computational methods address contradictions in experimental data (e.g., bond polarization vs. crystallographic observations)?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., via Colle-Salvetti correlation-energy functional) to predict bond polarization. Compare with X-ray charge density maps .

- Thermal Analysis : Simulate thermal stability using molecular dynamics (MD) trajectories. For example, thermal initiation studies of vanadium complexes (80°C) can guide decomposition studies .

- Error Analysis : Use WinGX to statistically validate crystallographic data (e.g., R-factors, residual electron density) .

Q. What strategies optimize the synthesis of N-(4-Bromophenyl)-picrylamine for high-throughput applications?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >90% .

- Automated Crystallization : Employ robotics for parallel screening of solvents (e.g., DMSO, acetonitrile) to expedite crystal growth .

- Scale-Up Protocols : Use flow chemistry to minimize exothermic risks during nitro group introduction .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental vibrational spectra?

- Methodology :

- Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to DFT-predicted IR frequencies .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations to match experimental peak shifts .

- Isotopic Substitution : Synthesize deuterated analogs to confirm assignments of ambiguous peaks (e.g., N-H vs. O-H stretches) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.